molecular formula C12H13F3N4O4 B2872048 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid CAS No. 1864058-45-6

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid

Cat. No.: B2872048
CAS No.: 1864058-45-6
M. Wt: 334.255
InChI Key: MPNRFDFIRIIRQR-UHFFFAOYSA-N
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Description

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid is a useful research compound. Its molecular formula is C12H13F3N4O4 and its molecular weight is 334.255. The purity is usually 95%.
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Biological Activity

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid (CAS No. 1864058-45-6) is a heterocyclic compound belonging to the class of triazolopyridines. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

PropertyValue
Molecular Formula C₁₂H₁₃F₃N₄O₄
Molecular Weight 334.26 g/mol
IUPAC Name 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid
Canonical SMILES CC1=CC2=NC=NN2C(=C1)NCCC(=O)O

The biological activity of 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid is primarily attributed to its interaction with various molecular targets. Research indicates that this compound acts as an inhibitor of enzymes such as RORγt inverse agonists and JAK kinases (JAK1 and JAK2), which are involved in inflammatory signaling pathways. This inhibition can lead to modulation of inflammation and cell proliferation processes.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various triazole derivatives against different cancer cell lines. The results indicated that compounds similar to 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid exhibited significant antiproliferative activity against breast, colon, and lung cancer cell lines. The mechanism was not solely linked to inhibition of dihydrofolate reductase but possibly involved other pathways affecting cell cycle regulation and apoptosis .

Cytokine Modulation

In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, compounds containing similar structures showed a decrease in TNF-α levels by approximately 44–60% at high concentrations (50 µg/mL). Notably, compounds with specific substitutions on the triazole ring exhibited enhanced anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been assessed against various bacterial strains. The results indicated that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is believed to enhance the interaction with microbial targets .

Study 1: Evaluation of Antiproliferative Effects

A recent study synthesized several derivatives related to 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid and evaluated their effects on cancer cell lines. The highest antiproliferative activity was observed in a derivative with a similar structure that inhibited cell growth through apoptosis induction rather than cytotoxicity .

Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of triazole derivatives in PBMC cultures stimulated with lipopolysaccharides (LPS). Results showed that certain derivatives significantly inhibited TNF-α and IL-6 production while promoting IL-10 release. This suggests a dual role in modulating both innate and adaptive immune responses .

Properties

IUPAC Name

3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2.C2HF3O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14;3-2(4,5)1(6)7/h4-6,11H,2-3H2,1H3,(H,15,16);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNRFDFIRIIRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C(=C1)NCCC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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